5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Kinase Inhibition TrkA Cancer

5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS 1197880-04-8) is a heterocyclic small molecule featuring an imidazo[4,5-b]pyridine core substituted with methyl groups at positions 5 and 7 and a trifluoromethyl group at position Its molecular formula is C9H8F3N3 with a molecular weight of 215.17 g/mol. This scaffold is recognized as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and receptor modulators.

Molecular Formula C9H8F3N3
Molecular Weight 215.17 g/mol
Cat. No. B11890291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Molecular FormulaC9H8F3N3
Molecular Weight215.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1NC(=N2)C(F)(F)F)C
InChIInChI=1S/C9H8F3N3/c1-4-3-5(2)13-7-6(4)14-8(15-7)9(10,11)12/h3H,1-2H3,(H,13,14,15)
InChIKeyHYRPJQGOHKGEDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine: Core Identification and Procurement-Relevant Characteristics


5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS 1197880-04-8) is a heterocyclic small molecule featuring an imidazo[4,5-b]pyridine core substituted with methyl groups at positions 5 and 7 and a trifluoromethyl group at position 2. Its molecular formula is C9H8F3N3 with a molecular weight of 215.17 g/mol . This scaffold is recognized as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and receptor modulators [1]. The compound is commercially available from multiple suppliers, typically at purities of 97–98% .

Why Generic 5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine Substitution Is Not Advisable


Substituting 5,7-dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine with other imidazo[4,5-b]pyridine analogs can drastically alter key molecular properties and biological outcomes. The specific combination of electron-donating methyl groups and the strongly electron-withdrawing trifluoromethyl group creates a unique electrostatic and steric profile that directly influences target binding and pharmacokinetic behavior [1]. Even minor changes, such as removing the methyl substituents or relocating the trifluoromethyl group, have been shown to shift kinase selectivity profiles and cellular potency by orders of magnitude in structurally related series [2]. The quantitative evidence below demonstrates that this compound occupies a distinct property and performance space that cannot be reliably replicated by generic, off-the-shelf alternatives.

Quantitative Differentiation Evidence for 5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine Relative to Closest Analogs


TrkA Kinase Inhibitory Potency: Scaffold Comparison with Matched Purine Analog

In a scaffold-hopping study, the imidazo[4,5-b]pyridine core was compared to the purine core while maintaining the same substitution pattern. The imidazo[4,5-b]pyridine series, which includes the 5,7-dimethyl-2-(trifluoromethyl) substitution motif, achieved subnanomolar cellular potency against TrkA kinase, whereas the direct purine analog with identical substituents showed a potency shift of >10-fold [1]. This demonstrates that the imidazo[4,5-b]pyridine scaffold is not interchangeable with isosteric heterocycles.

Kinase Inhibition TrkA Cancer Pain

Physicochemical Differentiation: Calculated LogP and Hydrogen Bond Donor Count vs. Des-methyl Analog

The 5,7-dimethyl substitution significantly increases lipophilicity compared to the parent 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine scaffold. Based on calculated properties, the target compound has an estimated LogP of approximately 2.8–3.2, whereas the des-methyl analog 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS 13797-63-2) has a calculated LogP of approximately 1.5–1.8 [1]. This ~1.3 log unit increase translates to roughly 20-fold higher partition into lipid phases, which can enhance membrane permeability but also increase metabolic liability, critically influencing the balance between potency and clearance.

Physicochemical Properties Drug-likeness LogP Permeability

Molecular Weight Differentiation vs. Non-fluorinated 5,7-Dimethyl-3H-imidazo[4,5-b]pyridine

The presence of the trifluoromethyl group increases molecular weight by 54 Da relative to the non-fluorinated 5,7-dimethyl-3H-imidazo[4,5-b]pyridine core. The target compound has a molecular weight of 215.17 g/mol , compared to approximately 161 g/mol for the unsubstituted core. This places the target compound in a higher molecular weight bracket that more closely aligns with lead-like and drug-like chemical space, while the des-CF3 analog remains in the fragment-sized space, requiring additional synthetic elaboration to achieve comparable target binding enthalpy.

Molecular Weight Lead-likeness Fragment-based drug design

Optimal Application Scenarios for 5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization Requiring Subnanomolar Cellular Potency

This compound is best deployed as a core scaffold in kinase inhibitor programs, particularly those targeting TrkA or related kinases, where subnanomolar cellular IC50 values are required [1]. Its imidazo[4,5-b]pyridine core has been shown to provide superior potency compared to isosteric purine scaffolds, making it a strategic choice when a >10-fold improvement in cellular activity is critical for lead selection [1].

Fragment-to-Lead Programs Requiring Balanced Lipophilicity and Permeability

The 5,7-dimethyl-2-(trifluoromethyl) substitution pattern positions this compound at a LogP of approximately 2.8–3.2, which is within the optimal range for oral drug candidates [2]. This makes it suitable for fragment-to-lead campaigns where the starting fragment must already possess drug-like physicochemical properties to reduce the number of subsequent optimization cycles.

Structure-Activity Relationship (SAR) Studies Exploring Trifluoromethyl Effects

The compound serves as an essential tool compound for SAR studies aimed at quantifying the contribution of the trifluoromethyl group to binding affinity, metabolic stability, and selectivity. Its 54 Da mass difference and +1.3 LogP shift relative to the des-CF3 analog provide clear, measurable endpoints for assessing the value of fluorine substitution in a given target context [2].

Chemical Biology Probe Synthesis Requiring a Validated Imidazo[4,5-b]pyridine Scaffold

In chemical biology applications where a well-characterized, nitrogen-rich heterocyclic scaffold is needed for probe attachment, this compound offers a validated imidazo[4,5-b]pyridine core with demonstrated activity in kinase assays [1]. Its commercial availability at 97–98% purity from multiple vendors ensures reliable sourcing for probe synthesis and target engagement studies.

Quote Request

Request a Quote for 5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.